tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate
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Overview
Description
tert-Butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate: is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It is a derivative of carbamic acid and features both a tert-butyl group and a carbamoyl group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxyethylamine derivative. One common method includes:
Starting Materials: tert-Butyl carbamate and (1S)-1-carbamoyl-2-hydroxyethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or methanol, under mild conditions.
Catalysts: Catalysts like palladium on carbon (Pd/C) can be used to facilitate the reaction.
Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, reaction, and purification steps can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbamoyl group, converting it into amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various carbamate derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate is used as a protecting group for amines, allowing selective reactions to occur without interference from the amine functionality.
Biology
The compound is utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists, due to its ability to form stable carbamate linkages.
Medicine
In medicinal chemistry, it serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system and metabolic pathways.
Industry
Industrially, it is employed in the production of agrochemicals and specialty chemicals, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate exerts its effects involves the formation of stable carbamate bonds. These bonds can inhibit enzymes by blocking active sites or altering enzyme conformation. The molecular targets often include serine hydrolases and other enzymes with nucleophilic active sites.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler derivative used primarily as a protecting group.
N-Boc-hydroxylamine: Another carbamate derivative used in organic synthesis.
tert-Butyl N-methylcarbamate: Used in the synthesis of various organic compounds.
Uniqueness
tert-Butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to form stable carbamate linkages makes it particularly valuable in medicinal chemistry and industrial applications.
Properties
CAS No. |
80312-69-2 |
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Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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